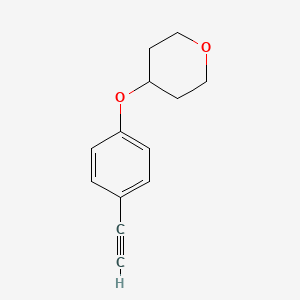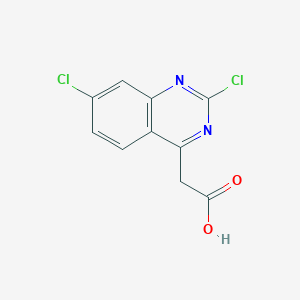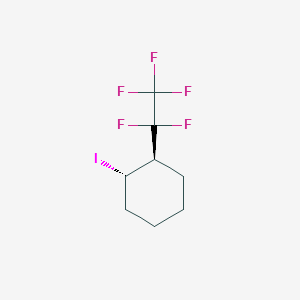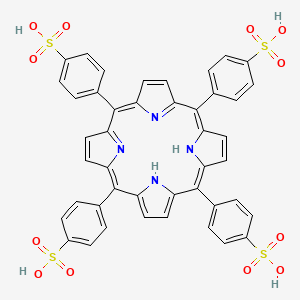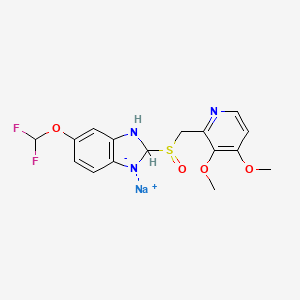
tert-Butyl (2-(4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamido)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32199183 is a chemical compound with unique properties that have garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32199183 involves several steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under controlled temperature and pressure.
Step 2: Purification of the intermediate product through crystallization or distillation.
Step 3: Final reaction to produce MFCD32199183, often involving catalysts to enhance yield and purity.
Industrial Production Methods
In an industrial setting, the production of MFCD32199183 is scaled up using large reactors and continuous flow systems. Key factors include:
Temperature Control: Maintaining optimal temperatures to ensure consistent reaction rates.
Catalysts: Using industrial-grade catalysts to improve efficiency.
Purification: Employing advanced purification techniques such as chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32199183 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield different products.
Substitution: Participates in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong acids or bases are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
MFCD32199183 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which MFCD32199183 exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways depend on the context of its application, whether in a biological system or a chemical reaction.
Propiedades
Fórmula molecular |
C27H27ClF3N5O5 |
|---|---|
Peso molecular |
594.0 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[[4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C27H27ClF3N5O5/c1-26(2,3)41-25(39)34-13-12-33-23(37)22-15-19(10-11-32-22)40-18-7-4-16(5-8-18)35-24(38)36-17-6-9-21(28)20(14-17)27(29,30)31/h4-11,14-15H,12-13H2,1-3H3,(H,33,37)(H,34,39)(H2,35,36,38) |
Clave InChI |
BQBBEUITWIDEKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


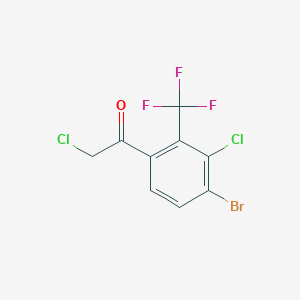
![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
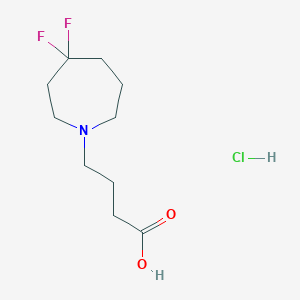
![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)
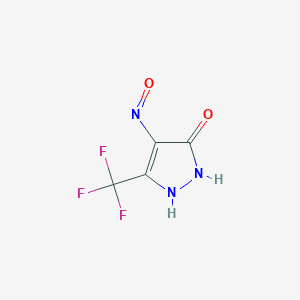
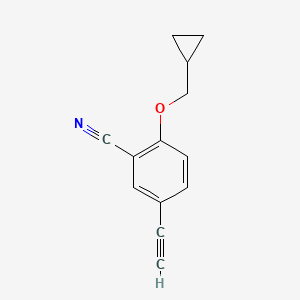
![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)
